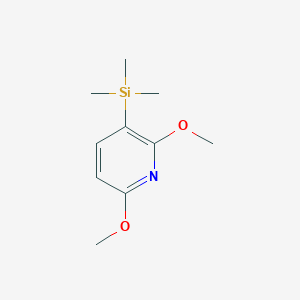
ホルマオマイシン
説明
Hormaomycin is a structurally highly modified depsipeptide that contains several unique building blocks with cyclopropyl, nitro, and chlorine moieties . It is produced by Streptomyces griseoflavus . Hormaomycin acts as a bacterial hormone within the genus Streptomyces, inducing morphological differentiation and the production of bioactive secondary metabolites . It is also an extremely potent narrow-spectrum antibiotic .
Synthesis Analysis
The biosynthesis of Hormaomycin has been studied extensively. It involves a combination of feeding studies, isolation of the biosynthetic nonribosomal peptide synthetase (NRPS) gene cluster, and in vivo and in vitro functional analysis of enzymes . The NRPS contains numerous highly repetitive regions that suggest an evolutionary scenario for this unusual bacterial hormone . Several nonnatural Hormaomycin congeners were generated by feeding-induced metabolic rerouting .
Molecular Structure Analysis
Hormaomycin has a complex molecular structure. Its molecular formula is C55H69ClN10O14 . It contains several unique building blocks with cyclopropyl, nitro, and chlorine moieties .
Chemical Reactions Analysis
The biosynthesis of Hormaomycin involves a series of chemical reactions. These reactions are catalyzed by enzymes encoded by the NRPS gene cluster . The NRPS contains numerous highly repetitive regions that suggest an evolutionary scenario for this unusual bacterial hormone .
科学的研究の応用
抗生物質特性
ホルマオマイシンBおよびCは、海洋干潟由来放線菌であるストレプトマイセス属から得られ、さまざまな病原性グラム陽性菌およびグラム陰性菌に対して有意な阻害効果を示すことが判明しています 。このことから、ホルマオマイシンは新しい抗生物質開発の潜在的な候補物質となります。
生物活性二次代謝産物の生成
微生物培養条件の変化は、さまざまな生物活性二次代謝産物の生成を引き起こす可能性があります 。ホルマオマイシンはそれ自体が二次代謝産物であり、この現象を研究し、新しい生物活性化合物を発見するためのモデルとして使用できます。
非リボソームペプチドシンテターゼ(NRPS)の研究
ホルマオマイシンは、細菌の非リボソームペプチドシンテターゼ(NRPS)によって生合成されます 。ホルマオマイシンの生合成を研究することで、抗生物質の主要な供給源であるNRPSの働きについての洞察を得ることができます。
進化研究
バイオインフォマティクス解析の結果、NRPSアデニル化(A)ドメインの一部は進化の過程で組み換えを起こし、基質特異性の大きな変化をもたらしたことが示唆されました 。ホルマオマイシンはこれらの進化過程を研究するために使用できます。
NRPSアデニル化ドメインのエンジニアリング
ホルマオマイシン経路の出現に関する進化仮説は、NRPSエンジニアリングにおける新しい戦略を提案しています 。ホルマオマイシンは、基質を変更したNRPSアデニル化ドメインを設計するためのモデルとして使用できます。
海洋微生物学
ホルマオマイシンは、海洋干潟由来放線菌であるストレプトマイセス属から得られます 。ホルマオマイシンの研究は、海洋微生物学分野と、薬学的可能性を持つ新しい海洋微生物の発見に貢献することができます。
作用機序
Target of Action
Hormaomycin is a nonribosomal peptide antibiotic isolated from Streptomyces griseoflavus W-384 . It acts as a bacterial hormone by inducing cellular morphogenesis and increasing production titers of antibiotics in other Streptomyces species . Additionally, Hormaomycin exhibits high potency against coryneform actinomycetes and also displays in vitro activity against a range of malarial parasites, such as Plasmodium falciparum .
Mode of Action
griseoflavus W-384 . It is known that hormaomycin acts as a bacterial hormone, inducing cellular morphogenesis and increasing the production of antibiotics in other streptomyces species .
Biochemical Pathways
Hormaomycin is biosynthesized by a bacterial nonribosomal peptide synthetase (NRPS) . Bioinformatic analysis suggests that parts of the NRPS adenylation (A) domains had recombined during evolution, resulting in a major switch of substrate specificity . This feature has inspired the creation of A domains with altered substrates based on the putative recombination points .
Pharmacokinetics
This is due to the inconsistent and low production of Hormaomycin in the wild type strain, which has prevented investigation of its antibacterial and hormonal mechanism of action .
Result of Action
Hormaomycin exhibits significant inhibitory effects against various pathogenic Gram-positive and Gram-negative bacteria . It is particularly potent against S. aureus and K. rhizophila . Hormaomycin also exhibits significant antibacterial effects against Gram-negative P .
Action Environment
The action of Hormaomycin can be influenced by environmental factors. Alterations in microbial culture conditions may trigger the production of diverse bioactive secondary metabolites . While applying various culture conditions and monitoring secondary metabolite profiles using LC/MS, Hormaomycins B and C were discovered from a marine mudflat-derived actinomycete, Streptomyces sp., collected in Mohang, Korea .
生化学分析
Biochemical Properties
Hormaomycin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is biosynthesized by a nonribosomal peptide synthetase (NRPS) system . The NRPS adenylation domains of hormaomycin have evolved to recognize specific substrates, which is crucial for its biosynthesis . Hormaomycin interacts with enzymes involved in its biosynthetic pathway, such as HrmA and HrmB, which are positive regulators of its production . These interactions are essential for the formation of its unique structure and biological activity.
Cellular Effects
Hormaomycin has profound effects on various types of cells and cellular processes. It acts as a signaling metabolite in Streptomyces species, inducing cellular morphogenesis and enhancing antibiotic production . Hormaomycin influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit potent antibiotic activity against coryneform actinomycetes and malarial parasites such as Plasmodium falciparum .
Molecular Mechanism
The molecular mechanism of hormaomycin involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Hormaomycin binds to specific enzymes in its biosynthetic pathway, facilitating the incorporation of unique building blocks into its structure . It also influences gene expression by acting as a regulatory molecule, enhancing the production of antibiotics in other Streptomyces species
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hormaomycin change over time due to its stability and degradation. Hormaomycin’s production can be inconsistent and low, which has hampered studies on its long-term effects . Genetic engineering of its producing strain has led to increased production and the identification of novel analogues . Long-term studies have shown that hormaomycin can induce significant changes in cellular function, including enhanced antibiotic production and altered metabolic profiles .
Dosage Effects in Animal Models
The effects of hormaomycin vary with different dosages in animal models. At low doses, hormaomycin exhibits potent antibiotic activity without significant toxicity . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibiotic activity without causing harm to the host organism .
Metabolic Pathways
Hormaomycin is involved in complex metabolic pathways, interacting with various enzymes and cofactors. The biosynthesis of hormaomycin involves the incorporation of unique building blocks through the action of NRPS enzymes . Enzymes such as HrmI and HrmJ are essential for the biosynthesis of specific amino acid components of hormaomycin . These interactions influence metabolic flux and the levels of metabolites involved in its production.
Transport and Distribution
Hormaomycin is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its biological activity . The exact transport mechanisms are still being studied, but it is known that hormaomycin can accumulate in specific cellular compartments where it exerts its effects .
Subcellular Localization
The subcellular localization of hormaomycin is essential for its activity and function. Hormaomycin is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that hormaomycin reaches its site of action, where it can interact with its target enzymes and proteins
特性
IUPAC Name |
N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUXQVRIWHZWQN-VIZOYTHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H69ClN10O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hormaomycin?
A1: The molecular formula of hormaomycin is C55H69ClN10O14, and its molecular weight is 1105 g/mol. [, ] ,
Q2: What are some of the unusual structural features found in hormaomycin?
A2: Hormaomycin contains several non-proteinogenic amino acids, including 4-[(Z)-propenyl]-proline, 3-(2-nitrocyclopropyl)alanine, and is acylated by a chlorine-containing derivative of 1H-pyrrole-2-carboxylic acid. []
Q3: How was the structure of hormaomycin elucidated?
A3: The structure of hormaomycin was elucidated using a combination of techniques, including NMR spectroscopy, mass spectrometry, and chemical degradation studies. [, , ] , ,
Q4: What is the significance of the 3-(trans-2-nitrocyclopropyl)alanine moiety in hormaomycin?
A4: The 3-(trans-2-nitrocyclopropyl)alanine moiety is essential for the biological activity of hormaomycin. [, , ] , ,
Q5: What is the absolute configuration of hormaomycin?
A5: The complete absolute configuration of hormaomycin has been established through a series of synthetic and biosynthetic studies, including the use of enantiomerically pure amino acid precursors and HPLC analysis. []
Q6: Have any computational studies been performed on hormaomycin?
A6: Yes, molecular dynamics simulations have been used to study the conformation of hormaomycin in different solvents. []
Q7: How do structural modifications of hormaomycin affect its biological activity?
A7: Modifying different amino acid residues within the hormaomycin structure has been shown to impact its antibiotic activity. [, ] ,
Q8: What is the role of the chlorine atom in the 5-chloropyrrole moiety of hormaomycin?
A8: Studies using a halogenase from the hormaomycin biosynthetic pathway (HrmQ) suggest that the chlorine atom in the 5-chloropyrrole moiety is important for its biological activity. []
Q9: Can the 3-(trans-2-nitrocyclopropyl)alanine moiety be modified while retaining biological activity?
A9: Yes, replacing the nitro group with a fluoromethyl group in the 3-(trans-2-nitrocyclopropyl)alanine moiety resulted in analogues with comparable or even enhanced antimalarial activity. []
Q10: How is the unusual amino acid 3-(trans-2-nitrocyclopropyl)alanine biosynthesized in hormaomycin?
A10: The biosynthesis of 3-(trans-2-nitrocyclopropyl)alanine involves a multi-step pathway starting from L-lysine. Heme oxygenase-like enzymes (HrmI/BelK) first oxidize L-lysine to L-6-nitronorleucine. Subsequently, iron- and α-ketoglutarate-dependent oxygenases (HrmJ/BelL) catalyze the cyclization of L-6-nitronorleucine to 3-(trans-2-nitrocyclopropyl)alanine. [, ] ,
Q11: What enzymes are involved in the biosynthesis of the 4-[(Z)-propenyl]-proline moiety?
A11: The biosynthesis of the 4-[(Z)-propenyl]-proline moiety involves a pathway shared with lincosamides and pyrrolobenzodiazepines. It is biosynthesized from L-tyrosine by a set of enzymes named Apd1-Apd6. [, , ] , ,
Q12: Does the conformation of hormaomycin change in different solvents?
A13: Yes, NMR studies have shown that hormaomycin adopts different conformations in different solvents, such as DMSO and chloroform. This highlights the flexibility of the molecule and its ability to adapt to different environments. [, ] ,
Q13: What are the potential applications of hormaomycin?
A14: Hormaomycin exhibits antibiotic activity against Gram-positive bacteria and has shown potential as an antimalarial agent. [, ] ,
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



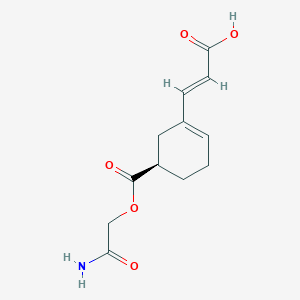
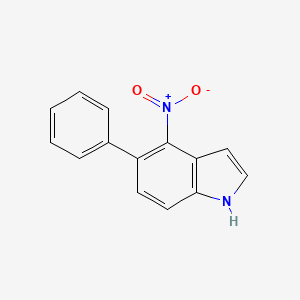

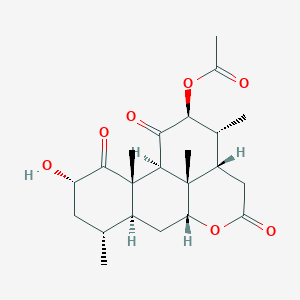
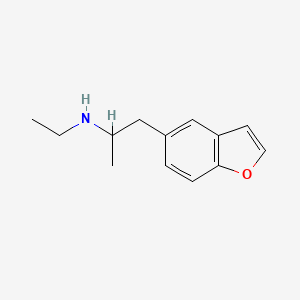
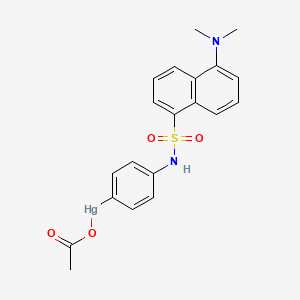
![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)
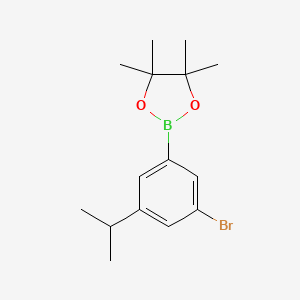


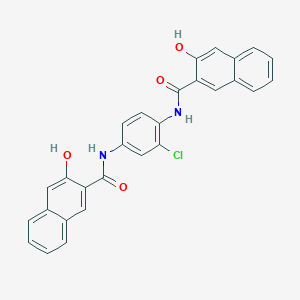
![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)
